N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
The compound "N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide" is a structurally complex molecule that appears to be related to various research areas, including medicinal chemistry and molecular pharmacology. While the exact compound is not directly mentioned in the provided papers, similar compounds with dihydroisoquinoline and pyrrolidine moieties have been synthesized and studied for their biological activities and interactions with biological targets.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the formation of dihydroisoquinoline and pyrrolidine derivatives. For instance, in the synthesis of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives, a series of compounds were synthesized and evaluated for their potential as H3 receptor antagonists . Similarly, the synthesis of a novel compound with a pyrrolidine moiety was characterized using various spectroscopic methods, including NMR and FT-IR, and confirmed by X-ray diffraction . These methods could potentially be applied to the synthesis and characterization of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as single-crystal X-ray structural analysis and DFT computations. For example, the crystal structure of a pyrrolidine-1-carboxamide derivative was confirmed using X-ray diffraction and compared with the molecular structure optimized using DFT . These analytical methods are crucial for understanding the three-dimensional conformation and electronic properties of the compound, which are essential for predicting its reactivity and interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of compounds with dihydroisoquinoline and pyrrolidine moieties can be inferred from their interactions with biological targets. For instance, sulfonamide derivatives of tetrahydroisoquinolines have been shown to inhibit phenylethanolamine N-methyltransferase (PNMT) and have been analyzed for their binding to the enzyme's active site . These studies provide insights into the types of chemical reactions these compounds may undergo when interacting with enzymes and receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to the one can be deduced from their structural features. Compounds with dihydroisoquinoline and pyrrolidine moieties often exhibit specific binding affinities to receptors, as seen in the potent and selective inhibition of the H3 receptor by certain derivatives . Additionally, the lipophilicity and potential to cross the blood-brain barrier are considered important properties, as demonstrated by the comparison of sulfonamide and sulfone derivatives of tetrahydroisoquinolines .
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c23-19-5-7-20(8-6-19)26-15-18(13-21(26)27)22(28)24-10-12-31(29,30)25-11-9-16-3-1-2-4-17(16)14-25/h1-8,18H,9-15H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXZNEOSFXFBPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
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